2-(4-Benzoylphenyl)-2-phenylacetamide
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Overview
Description
2-(4-Benzoylphenyl)-2-phenylacetamide is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
Similar compounds with benzophenone and benzimidazole moieties have been studied for their antimicrobial activity . In these studies, FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .
Mode of Action
Compounds with similar structures have shown to interact with their targets, leading to changes in the target’s function . For instance, benzimidazole derivatives have been found to inhibit the FtsZ protein, disrupting bacterial cell division .
Biochemical Pathways
It is known that nonribosomal peptide synthetase (nrps) pathways play a role in the action of similar compounds . In these pathways, adenylation domains activate acyl substrates for incorporation into a growing peptidyl chain .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit bacterial growth or proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-phenylacetamide typically involves the amidation of 4-aminobenzophenone with an appropriate acylating agent. One common method is the reaction of 4-aminobenzophenone with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(4-Benzoylphenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoreactive agent in biological studies.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenyl methacrylamide: Similar in structure but contains a methacrylamide group.
4-Benzoylphenyl thiocyanate: Contains a thiocyanate group instead of an acetamide group.
4-Benzoyl-L-phenylalanine: An amino acid derivative with a benzoyl group.
Uniqueness
2-(4-Benzoylphenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its photoreactive properties make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c22-21(24)19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)20(23)17-9-5-2-6-10-17/h1-14,19H,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJLERHJIJIGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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